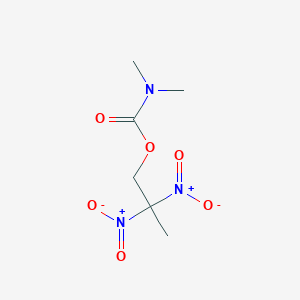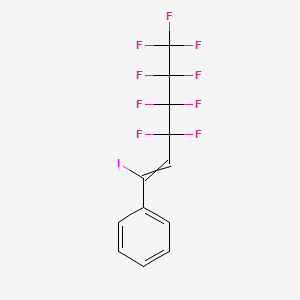
(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohex-1-en-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohex-1-en-1-yl)benzene is a fluorinated organic compound that features a benzene ring attached to a highly fluorinated alkene chain with an iodine atom. This compound is of interest due to its unique chemical properties, which arise from the presence of multiple fluorine atoms and an iodine atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohex-1-en-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of a fluorinated alkene precursor.
Fluorination: The precursor undergoes fluorination using reagents such as elemental fluorine or fluorinating agents like sulfur tetrafluoride.
Iodination: The fluorinated alkene is then subjected to iodination using iodine or iodine monochloride under controlled conditions to introduce the iodine atom.
Coupling with Benzene: The iodinated fluorinated alkene is coupled with benzene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Fluorination: Large-scale fluorination of the alkene precursor using industrial fluorinating agents.
Continuous Iodination: Continuous iodination process to ensure consistent introduction of the iodine atom.
Automated Coupling: Automated palladium-catalyzed coupling with benzene to achieve high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the iodine atom, forming iodinated derivatives.
Reduction: Reduction reactions can target the double bond in the alkene chain, leading to the formation of saturated derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Major Products:
Oxidation Products: Iodinated alcohols or ketones.
Reduction Products: Saturated fluorinated hydrocarbons.
Substitution Products: Compounds with functional groups replacing the iodine atom.
Wissenschaftliche Forschungsanwendungen
(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohex-1-en-1-yl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential use in bioimaging and as a tracer due to its unique fluorine content.
Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance.
Wirkmechanismus
The mechanism of action of (3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohex-1-en-1-yl)benzene involves its interaction with molecular targets through its fluorinated and iodinated functional groups. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding and other interactions. These properties make it a valuable tool in medicinal chemistry and materials science.
Vergleich Mit ähnlichen Verbindungen
(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohexane): Similar structure but lacks the double bond in the alkene chain.
(3,3,4,4,5,5,6,6,6-Nonafluoro-1-bromohex-1-en-1-yl)benzene: Similar structure with bromine instead of iodine.
(3,3,4,4,5,5,6,6,6-Nonafluoro-1-chlorohex-1-en-1-yl)benzene: Similar structure with chlorine instead of iodine.
Uniqueness: (3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohex-1-en-1-yl)benzene is unique due to the presence of both multiple fluorine atoms and an iodine atom, which impart distinct chemical properties such as high reactivity and stability. The combination of these elements makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
109574-90-5 |
|---|---|
Molekularformel |
C12H6F9I |
Molekulargewicht |
448.07 g/mol |
IUPAC-Name |
(3,3,4,4,5,5,6,6,6-nonafluoro-1-iodohex-1-enyl)benzene |
InChI |
InChI=1S/C12H6F9I/c13-9(14,6-8(22)7-4-2-1-3-5-7)10(15,16)11(17,18)12(19,20)21/h1-6H |
InChI-Schlüssel |
VRVUWOCHHTUQTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



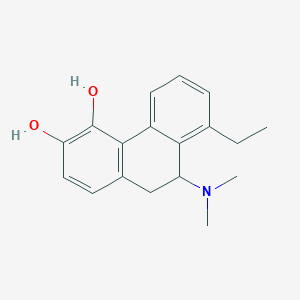
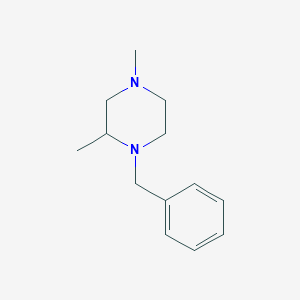
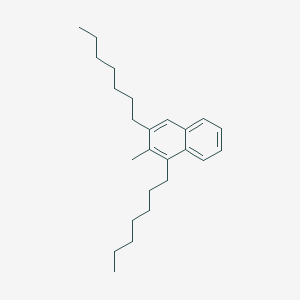


![3,3,7-Trimethyl-3H,7H-[1,2,4,5]tetrathiepino[6,7-c]pyrazole](/img/structure/B14321095.png)
![2,2'-(Indeno[1,2-b]fluorene-6,12-diylidene)dipropanedinitrile](/img/structure/B14321097.png)
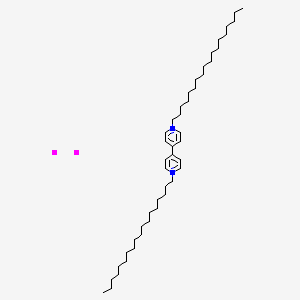
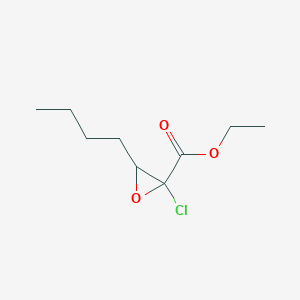
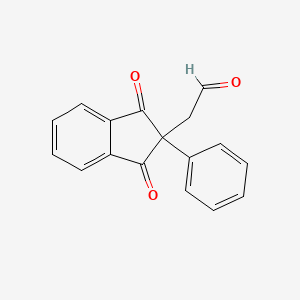
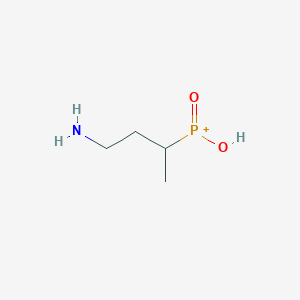
![4,4'-[(3-Nitrophenyl)methylene]diphenol](/img/structure/B14321132.png)
